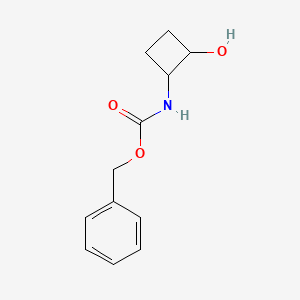
trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester: is an organic compound characterized by a cyclobutyl ring substituted with a hydroxy group and a carbamic acid benzyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cycloaddition reaction of suitable precursors under controlled conditions.
Introduction of the hydroxy group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the carbamic acid benzyl ester: This step involves the reaction of the cyclobutyl alcohol with benzyl isocyanate under mild conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a cyclobutanone derivative.
Reduction: Formation of cyclobutyl alcohol.
Substitution: Formation of cyclobutyl ethers or esters.
科学研究应用
Chemistry
In organic synthesis, trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a building block for the synthesis of biologically active molecules. Its structural features may impart specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.
作用机制
The mechanism of action of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- trans-(2-Hydroxy-cyclobutyl)-carbamic acid methyl ester
- trans-(2-Hydroxy-cyclobutyl)-carbamic acid ethyl ester
- cis-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester
Uniqueness
Compared to its analogs, trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester is unique due to the specific arrangement of its functional groups and the trans configuration of the cyclobutyl ring. This configuration can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
benzyl N-(2-hydroxycyclobutyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15) |
InChI 键 |
PLFVELMTYZYSET-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1NC(=O)OCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12282899.png)
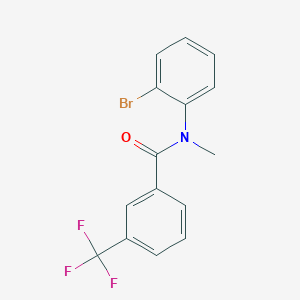
![tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B12282908.png)
![(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12282929.png)
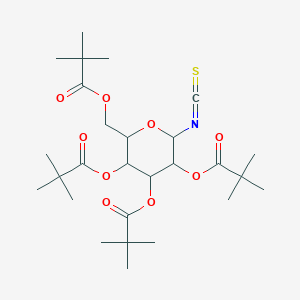

![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride](/img/structure/B12282948.png)
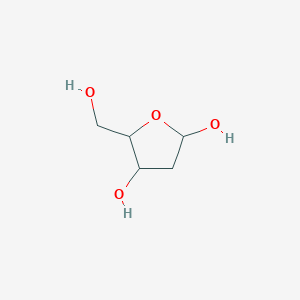

![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)

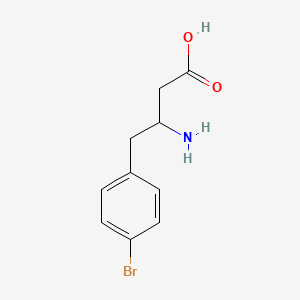
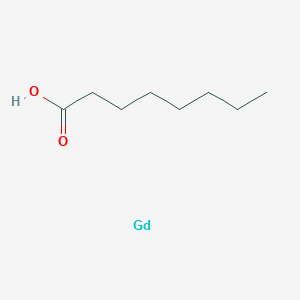
![4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B12282976.png)
